
Spectroscopic Profile of Hydroxycitronellal
Dimethyl Acetal: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydroxycitronellal dimethyl acetal

Cat. No.: B087012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Hydroxycitronellal Dimethyl Acetal (CAS No. 141-92-4), a key fragrance and flavor

ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols

for data acquisition.

Quantitative Spectroscopic Data
The spectroscopic data for Hydroxycitronellal Dimethyl Acetal is summarized in the tables

below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of Hydroxycitronellal Dimethyl Acetal exhibits

characteristic signals corresponding to its aliphatic and acetal protons. While a fully assigned

high-resolution spectrum with coupling constants is not publicly available, key chemical shifts

have been reported in the literature.[1]
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Chemical Shift (ppm) Multiplicity Tentative Assignment

~4.19 Multiplet Methine proton (-CH(OCH₃)₂)

~3.58 Singlet Hydroxyl proton (-OH)

~3.50 Singlet
Methyl protons of the dimethyl

acetal (-OCH₃)

0.8 - 2.0 Multiplets
Methylene and methyl protons

of the alkyl chain

¹³C NMR (Carbon-13 NMR): Public databases indicate the availability of ¹³C NMR data for

Hydroxycitronellal Dimethyl Acetal, though a detailed peak list with assignments is not

readily accessible.[1] Based on the structure, characteristic chemical shifts for the acetal

carbon, the carbon bearing the hydroxyl group, and the various aliphatic carbons are expected.

Infrared (IR) Spectroscopy
The FTIR spectrum of Hydroxycitronellal Dimethyl Acetal is characterized by absorptions

corresponding to its hydroxyl and acetal functional groups, as well as the hydrocarbon

backbone. The data presented is based on general frequencies for these functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (hydroxyl group)

2960 - 2850 Strong C-H stretch (aliphatic)

1470 - 1450 Medium C-H bend (aliphatic)

1220 - 1100 Strong C-O stretch (acetal)

1100 - 1000 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)
The electron ionization mass spectrum of Hydroxycitronellal Dimethyl Acetal shows a

characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 218 is expected to be
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of low abundance or absent. The most prominent peaks in the mass spectrum are listed below.

[1]

m/z Relative Intensity (%)
Tentative Fragment
Assignment

75 99.99 [CH(OCH₃)₂]⁺

85 59.08

[C₆H₁₃]⁺ or loss of the acetal

group and subsequent

fragmentation

59 31.91

[C₃H₇O]⁺ or loss of a methyl

group from the m/z 75

fragment

43 29.66 [C₃H₇]⁺ (isopropyl cation)

55 16.24 [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard practices for the analysis of

fragrance and flavor compounds.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of neat Hydroxycitronellal Dimethyl Acetal is accurately weighed

and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is thoroughly mixed to ensure homogeneity.

The sample is then transferred to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Temperature: 298 K.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64 (signal-to-noise dependent).

Relaxation delay: 1-5 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0-220 ppm.

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

A small drop of neat Hydroxycitronellal Dimethyl Acetal is placed directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition (FTIR-ATR):

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., diamond or zinc selenide crystal).

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation:

A dilute solution of Hydroxycitronellal Dimethyl Acetal is prepared in a volatile organic

solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100 µg/mL.

Data Acquisition (Gas Chromatography-Mass Spectrometry):

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with

a stationary phase like 5% phenyl-methylpolysiloxane).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped

at 10 °C/min to 280 °C and held for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Scan Speed: 1000 amu/s.

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the

compound. The mass spectrum corresponding to the chromatographic peak is then

compared to spectral libraries for identification and the fragmentation pattern is analyzed.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid

sample such as Hydroxycitronellal Dimethyl Acetal.
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Workflow for Spectroscopic Analysis of Hydroxycitronellal Dimethyl Acetal
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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